2,2-Dimethyloxetane
Overview
Description
2,2-Dimethyloxetane is a four-membered cyclic ether with the molecular formula C₅H₁₀O. It is characterized by the presence of two methyl groups attached to the second carbon of the oxetane ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing this compound involves the intramolecular cyclization of suitable precursors.
Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of alkenes with carbonyl compounds.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are fine-tuned to achieve efficient production.
Types of Reactions:
Ring-Opening Reactions: this compound can undergo ring-opening reactions, especially under acidic or basic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the oxetane ring is opened and substituted by various nucleophiles.
Common Reagents and Conditions:
Acidic Conditions: Strong acids like sulfuric acid or hydrochloric acid can catalyze the ring-opening of this compound.
Basic Conditions: Bases such as sodium hydroxide or potassium hydroxide can also facilitate ring-opening reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, treatment with hydrogen bromide can yield 2-bromo-2-methylpropanol .
Scientific Research Applications
2,2-Dimethyloxetane has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals due to its ability to introduce rigidity and polarity into drug molecules.
Polymer Chemistry: The compound is utilized in the synthesis of novel polymers with unique properties, such as increased thermal stability and mechanical strength.
Material Science: this compound derivatives are explored for their potential use in advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Dimethyloxetane primarily involves its reactivity as a cyclic ether. The strain in the four-membered ring makes it susceptible to ring-opening reactions, which can proceed via nucleophilic attack or electrophilic activation . These reactions often lead to the formation of more stable, linear products.
Comparison with Similar Compounds
2-Methyloxetane: Similar to 2,2-Dimethyloxetane but with only one methyl group attached to the oxetane ring.
3,3-Dimethyloxetane: Another isomer with two methyl groups attached to the third carbon of the oxetane ring.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of products formed during chemical reactions. This structural feature makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
2,2-dimethyloxetane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6-5/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYFCIYCSYEDCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211493 | |
Record name | 2,2-Dimethyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-99-4 | |
Record name | 2,2-Dimethyloxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6245-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyloxetane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIMETHYLOXETANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLV43REH3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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